Platyconic acid A

Description

This compound is a natural product found in Platycodon grandiflorus with data available.

Properties

IUPAC Name |

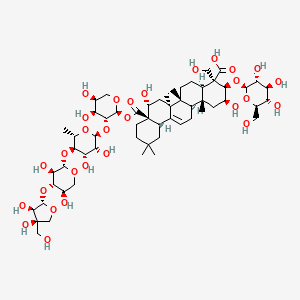

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H90O29/c1-22-39(82-44-38(71)40(27(63)18-77-44)83-48-42(72)55(76,19-59)21-79-48)35(68)37(70)45(80-22)84-41-32(65)26(62)17-78-47(41)86-50(75)56-12-11-51(2,3)13-24(56)23-7-8-29-52(4)14-25(61)43(85-46-36(69)34(67)33(66)28(16-58)81-46)57(20-60,49(73)74)30(52)9-10-53(29,5)54(23,6)15-31(56)64/h7,22,24-48,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,52+,53+,54+,55+,56+,57+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBAMPXMNQQFQO-JQIGHYGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Platyconic Acid A from Platycodon grandiflorum

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Platyconic acid A, a significant triterpenoid saponin found in the roots of Platycodon grandiflorum. This document delves into the foundational research that first identified this compound and presents detailed methodologies for its extraction, purification, and structural elucidation, grounded in established scientific literature.

Introduction: The Botanical and Chemical Context of Platycodon grandiflorum

Platycodon grandiflorum, commonly known as the balloon flower, is a perennial herb native to Northeast Asia.[1][2] Its roots, known in traditional medicine as Platycodi Radix, have been used for centuries to treat a variety of ailments, including bronchitis, asthma, and other respiratory and inflammatory diseases.[1][3] The therapeutic efficacy of these roots is largely attributed to a rich and diverse class of secondary metabolites known as triterpenoid saponins.[1][3][4]

These saponins, often referred to as platycosides, are characterized by a triterpenoid aglycone (sapogenin) linked to one or more sugar chains.[5] The structural diversity of these compounds, arising from variations in both the aglycone and the attached sugar moieties, leads to a wide spectrum of biological activities.[5] This has made Platycodon grandiflorum a subject of intense phytochemical investigation, aiming to isolate and characterize individual saponins to unlock their therapeutic potential.

The Discovery of this compound

This compound was first isolated and identified as a genuine triterpenoid saponin from the root extract of Platycodon grandiflorum in a study published in 2008.[3][6][7][8] In this seminal work, researchers successfully isolated this compound (1) alongside five other known saponins: deapioplatycoside E (2), platycoside E (3), platycodin D3 (4), platycodin D2 (5), and platycodin D (6).[3][6][7][8] The structure of this novel compound was meticulously determined through a combination of spectral analysis and chemical evidence.[6][7][8]

The discovery of this compound expanded the known chemical diversity of saponins within Platycodon grandiflorum and provided a new candidate for pharmacological investigation. Subsequent studies have explored its biological activities, revealing potential therapeutic applications in metabolic diseases and liver conditions.[9][10]

Isolation and Purification Workflow

The isolation of this compound from the roots of Platycodon grandiflorum is a multi-step process that involves extraction, solvent partitioning, and a series of chromatographic separations. The rationale behind this workflow is to systematically enrich the saponin fraction and then resolve the complex mixture into its individual components.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoid saponins from Platycodon grandiflorum.[4][11]

Step 1: Extraction

-

Material Preparation: Obtain dried roots of Platycodon grandiflorum. Grind the roots into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: Macerate or reflux the powdered root material with methanol (MeOH).[11] Methanol is an effective solvent for extracting a broad range of polar and moderately polar compounds, including saponins. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Solvent Partitioning

-

Suspension: Suspend the concentrated crude extract in distilled water.

-

Defatting: Perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (EtOAc).[11] This step removes lipids and other non-polar constituents, which are partitioned into the EtOAc layer. Discard the organic layer.

-

Saponin Enrichment: Subsequently, partition the remaining aqueous layer with water-saturated n-butanol (n-BuOH).[4][11] Triterpenoid saponins have a high affinity for n-BuOH, leading to their concentration in this layer.

-

Concentration: Separate the n-BuOH layer and evaporate it to dryness to obtain a saponin-rich fraction.

Step 3: Chromatographic Purification

-

Initial Fractionation: Subject the saponin-rich fraction to column chromatography using a macroporous adsorption resin, such as Diaion HP-20.[11] Elute with a stepwise gradient of increasing methanol concentration in water. This provides a coarse separation of the saponins based on their polarity.

-

Silica Gel Chromatography: Further purify the fractions containing this compound using silica gel column chromatography.[11] Elute with a suitable solvent system, such as a chloroform-methanol-water mixture, to separate saponins with finer differences in polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC (e.g., with a C18 column).[11] An isocratic or gradient elution with a mobile phase of methanol-water or acetonitrile-water allows for the isolation of this compound in high purity. Monitor the elution using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).[12]

Structural Elucidation and Characterization

Once isolated, the structure of this compound was determined using a combination of spectroscopic techniques. The elucidation of such complex natural products is a systematic process.

Caption: Logical workflow for the structural elucidation of this compound.

Key Analytical Techniques

-

Mass Spectrometry (MS): Techniques like MALDI-TOF/MS are used to determine the molecular weight and suggest a molecular formula for the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the structure of novel organic compounds.

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts are crucial for identifying the aglycone and sugar residues.[13]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the sequence and linkage points of the sugar units to the aglycone.

-

-

Acid Hydrolysis: Cleavage of the glycosidic bonds through acid hydrolysis allows for the separation and identification of the constituent sugar units and the aglycone (Platycogenin A).[11] The individual sugars can then be identified by comparison with authentic standards using techniques like HPLC or GC.

Table 1: Spectroscopic Data Summary for this compound

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR | Signals at δ 0.98, 1.10, 1.52, 1.69, 1.75 (each 3H), 5.61 (1H, brs) | Presence of five methyl groups and an olefinic proton, characteristic of an oleanane-type triterpenoid. |

| ¹³C NMR | See reference publication for detailed assignments[14] | Confirms the oleanane skeleton and identifies the carbon signals of the sugar moieties. |

| MS | Provides the molecular weight | Allows determination of the molecular formula. |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of interesting biological activities, making it a compound of interest for drug development.

-

Anti-diabetic Effects: Research has shown that this compound can improve glucose homeostasis by enhancing insulin sensitivity.[10] It has been found to increase insulin-stimulated glucose uptake in adipocytes, potentially by acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator.[10][15]

-

Anti-fibrotic Activity: this compound has been shown to suppress the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] It achieves this by inhibiting the TGF-β1/SMAD signaling pathway.[9]

The diverse biological activities of this compound and its derivatives underscore the importance of its successful isolation and characterization for further preclinical and clinical investigations.[15]

Conclusion

The discovery and isolation of this compound from Platycodon grandiflorum represent a significant contribution to the field of natural product chemistry. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a robust framework for researchers seeking to work with this and other related triterpenoid saponins. The demonstrated biological activities of this compound highlight its potential as a lead compound for the development of new therapeutics, particularly for metabolic and fibrotic diseases. Continued research into its mechanism of action and the development of synthetic derivatives will be crucial in translating this natural product into clinical applications.

References

-

Choi, Y. H., Yoo, D. S., Choi, C. W., Cha, M. R., Kim, Y. S., Lee, H. S., Lee, K. R., & Ryu, S. Y. (2008). This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum. Molecules, 13(11), 2871-2879. [Link]

-

Li, Y., Zhang, Y., Xie, J., Xu, X., & Bi, K. (2024). Efficient enrichment and characterization of triterpenoid saponins from Platycodon grandiflorus roots. Journal of Chromatography A, 1723, 465332. [Link]

-

Yan, Y. Z., Xue, J. C., et al. (2013). Variation of Triterpenoid Saponin Content in Platycodon grandiflorum (Jacq.) A.D.C. Asian Journal of Chemistry, 25(1), 1-5. [Link]

-

Choi, Y. H., Yoo, D. S., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. Semantic Scholar. [Link]

-

Choi, Y. H., Yoo, D. S., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. OUCI. [Link]

-

Choi, Y. H., Yoo, D. S., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. ResearchGate. [Link]

-

Kim, J. Y., et al. (2020). Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS. Molecules, 25(23), 5733. [Link]

-

Various Authors. (2010). New triterpenoid saponins from the roots of Platycodon grandiflorum. ResearchGate. [Link]

-

Choi, Y. H., Yoo, D. S., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. MDPI. [Link]

-

Kim, J. H., et al. (2019). This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway. Cells, 8(12), 1544. [Link]

-

Zhang, Y., et al. (2022). Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots. Food Science and Human Wellness, 11(5), 1101-1110. [Link]

-

Shin, K. C., et al. (2021). Improved Bioactivity of 3-O-β-D-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus. Journal of Microbiology and Biotechnology, 31(6), 869-877. [Link]

-

Ishii, H., et al. (1984). STRUCTURES OF PLATYCODIN-D3, PLATYCONIC ACID-A, AND THEIR DERIVATIVES, SAPONINS ISOLATED FROM ROOT OF PLATYCODON GRANDIFLORUM A. DE CANDOLLE, DETERMINED BY CARBON-13 NMR SPECTROSCOPY. Chemistry Letters, 13(4), 571-574. [Link]

-

Nyakudya, E., et al. (2014). Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits. Preventive Nutrition and Food Science, 19(2), 59-68. [Link]

-

Saeki, T., et al. (2006). New A-ring lactone triterpenoid saponins from the roots of Platycodon grandiflorum. Chemical & Pharmaceutical Bulletin, 54(9), 1285-1287. [Link]

-

ResearchGate. (n.d.). Compounds 1-6 from the root extract of P. grandiflorum. ResearchGate. [Link]

-

Kim, M. J., et al. (2012). Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo. European Journal of Nutrition, 51(5), 529-540. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient enrichment and characterization of triterpenoid saponins from Platycodon grandiflorus roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] this compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum | Semantic Scholar [semanticscholar.org]

- 8. This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum [ouci.dntb.gov.ua]

- 9. This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPAR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Genuine Triterpenoid Saponins of Platycodon grandiflorum Roots

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of genuine triterpenoid saponins from the roots of Platycodon grandiflorum. This document provides a detailed exploration of the core chemistry, biosynthesis, extraction, and analysis of these compounds, with a particular focus on their significant pharmacological activities and underlying mechanisms of action.

Introduction: The Botanical and Ethnomedicinal Significance of Platycodon grandiflorum

Platycodon grandiflorum (Jacq.) A. DC., commonly known as the balloon flower or bellflower, is a perennial flowering plant belonging to the Campanulaceae family.[1][2] Its roots, known as Platycodonis Radix or "Jiegeng" in Chinese, have a long and well-documented history of use in traditional Chinese, Japanese, and Korean medicine.[1][2] Traditionally, it has been prescribed for respiratory ailments such as bronchitis, asthma, pulmonary tuberculosis, and sore throat, primarily for its antitussive and expectorant properties.[3][4] Beyond its medicinal applications, the roots are also utilized as a food source in several Asian countries.[2]

Modern phytochemical investigations have revealed that the primary bioactive constituents of Platycodon grandiflorum roots are a class of oleanane-type triterpenoid saponins, collectively known as platycosides.[2][5] These compounds are responsible for the diverse pharmacological effects attributed to this plant, including anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory activities.[2][5][6] This guide will delve into the scientific intricacies of these genuine saponins, providing a foundation for their further investigation and potential therapeutic development.

The Chemical Landscape of Platycosides

The triterpenoid saponins of Platycodon grandiflorum are glycosides characterized by a pentacyclic triterpene aglycone and one or more sugar chains attached at various positions. The fundamental aglycone structure is typically an oleanane derivative.[2]

Key Structural Features:

-

Aglycone Core: The majority of platycosides are based on the oleanane skeleton.

-

Glycosylation: Sugar moieties, such as glucose, xylose, rhamnose, and arabinose, are commonly attached to the C-3 and C-28 positions of the aglycone.[2]

-

Major Saponins: Among the numerous platycosides identified, platycodin D is the most abundant and extensively studied bioactive component.[1] Other significant saponins include platycoside E, deapioplatycoside E, platycodin D3, and polygalacin D.[7]

A representative structure of a major platycoside, Platycodin D, is shown below:

Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum

The biosynthesis of triterpenoid saponins in Platycodon grandiflorum is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This precursor is synthesized via the mevalonic acid (MVA) pathway.[1][8] The subsequent diversification of the triterpenoid backbone is orchestrated by a series of key enzymes.

Key Enzymatic Steps:

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene to form the basic pentacyclic triterpene skeleton.

-

Cytochrome P450 Monooxygenases (P450s): P450s are responsible for the oxidation of the triterpene backbone at various carbon positions, introducing hydroxyl groups that serve as attachment points for sugar moieties.[1][8]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs mediate the glycosylation of the triterpenoid aglycone by transferring sugar residues from UDP-sugar donors to the hydroxyl groups, forming the final saponin structures.[1][8]

The following diagram illustrates the general biosynthetic pathway of triterpenoid saponins in Platycodon grandiflorum.

Caption: Generalized biosynthetic pathway of triterpenoid saponins in Platycodon grandiflorum.

Extraction, Isolation, and Purification of Genuine Triterpenoid Saponins

The successful investigation of platycosides hinges on robust and efficient extraction and purification methodologies. The following protocols are based on established methods and can be adapted based on laboratory scale and specific research objectives.

Extraction

This protocol outlines a common method for the initial extraction of crude saponins from dried Platycodon grandiflorum roots.

Step-by-Step Protocol:

-

Material Preparation:

-

Obtain high-quality, dried roots of Platycodon grandiflorum.

-

Grind the roots into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Reflux the powdered root material with 80% methanol or 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction for 2-3 hours at the boiling point of the solvent.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the extracts from all repetitions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Fractionation and Purification

The crude extract contains a complex mixture of compounds. The following steps describe a typical procedure for the enrichment and isolation of triterpenoid saponins.

Step-by-Step Protocol:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The triterpenoid saponins will predominantly partition into the n-butanol fraction.

-

-

Macroporous Resin Chromatography:

-

Dissolve the n-butanol fraction in an appropriate solvent (e.g., water or a low-percentage alcohol solution).

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101).[4]

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, 95% ethanol).[4]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify saponin-rich fractions.

-

-

Silica Gel Column Chromatography:

-

Combine the saponin-rich fractions from the macroporous resin chromatography and concentrate.

-

Subject the concentrated fraction to silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol-water.[4]

-

Collect fractions and monitor by TLC to isolate individual saponins.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity individual saponins, employ preparative reversed-phase HPLC (e.g., using a C18 column).

-

Use a mobile phase typically consisting of a gradient of acetonitrile and water.

-

Pharmacological Activities and Mechanisms of Action

The triterpenoid saponins from Platycodon grandiflorum, particularly platycodin D, exhibit a wide spectrum of pharmacological activities. This section will focus on the well-documented anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

Platycodin D has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Mechanism of Action:

-

Inhibition of NF-κB Signaling: Platycodin D can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes.[2][9] This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[9]

-

Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are also crucial in the inflammatory response. Platycodin D has been shown to modulate the phosphorylation of these kinases, thereby influencing downstream inflammatory gene expression.

-

NLRP3 Inflammasome Inhibition: Recent studies suggest that platycodin D can alleviate inflammatory injury by regulating mitochondrial autophagy, which in turn modulates the activation of the NLRP3 inflammasome.[10]

Caption: Simplified schematic of the anti-inflammatory mechanism of Platycodin D.

Anti-Cancer Activity

Platycodin D has emerged as a promising anti-cancer agent due to its multifaceted effects on cancer cells.[5][8]

Mechanisms of Action:

-

Induction of Apoptosis: Platycodin D can induce programmed cell death (apoptosis) in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][11] This involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[1]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as G2/M or G0/G1, by regulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[8][12]

-

Inhibition of Metastasis and Angiogenesis: Platycodin D has been shown to suppress cancer cell invasion and migration by downregulating the expression of matrix metalloproteinases (MMPs).[11] It can also inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8]

-

Induction of Autophagy: In some cancer cell types, platycodin D can induce autophagy, a cellular self-degradation process, which can contribute to its anti-cancer effects.[8][12] This is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[8][12]

Caption: Multi-target anti-cancer mechanisms of Platycodin D.

Antitussive and Expectorant Activities

The traditional use of Platycodon grandiflorum for respiratory ailments is supported by modern pharmacological studies demonstrating its antitussive and expectorant effects.

In Vitro Evaluation:

-

Expectorant Activity: The expectorant effect can be assessed in vitro by measuring the secretion of phenol red from tracheal tissue cultures of mice.[13] An increase in phenol red secretion indicates enhanced mucus secretion.

-

Antitussive Activity: While primarily evaluated in vivo, in vitro models using isolated tracheal muscle preparations can be used to assess the relaxant effects of saponins on smooth muscle, which may contribute to the antitussive effect.

Analytical Methodologies for Quality Control

Accurate and reliable analytical methods are crucial for the standardization and quality control of Platycodon grandiflorum extracts and purified saponins.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a widely used method for the simultaneous quantification of multiple platycosides, as many of these compounds lack a strong UV chromophore.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare an extract of Platycodon grandiflorum roots as described in the extraction section.

-

Dissolve a known amount of the dried extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

-

ELSD Conditions:

-

Drift Tube Temperature: 50-70°C.

-

Nebulizer Gas (Nitrogen) Flow Rate: 1.5-2.5 L/min.

-

-

Quantification:

-

Prepare a series of standard solutions of purified platycosides (e.g., platycodin D, platycoside E) of known concentrations.

-

Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Quantify the platycosides in the sample by comparing their peak areas to the calibration curve.

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)

UPLC-QTOF/MS provides high resolution and sensitivity, enabling the rapid separation and identification of a wide range of platycosides, including isomers, in complex extracts. This technique is particularly valuable for chemical fingerprinting and metabolomic studies.

Table 1: Comparison of Analytical Methods

| Feature | HPLC-ELSD | UPLC-QTOF/MS |

| Principle | Light scattering of non-volatile analytes after mobile phase evaporation. | High-resolution mass-to-charge ratio measurement of ionized molecules. |

| Selectivity | Moderate | High |

| Sensitivity | Good | Excellent |

| Quantification | Yes (with standards) | Yes (with standards) |

| Structural Info | No | Yes (fragmentation patterns) |

| Application | Routine quantification of major saponins. | Comprehensive profiling, identification of novel compounds, metabolomics. |

Conclusion and Future Perspectives

The genuine triterpenoid saponins from Platycodon grandiflorum roots represent a rich source of bioactive compounds with significant therapeutic potential. Platycodin D, as the most prominent saponin, has demonstrated compelling anti-inflammatory and anti-cancer activities through the modulation of multiple signaling pathways. The methodologies for extraction, purification, and analysis of these compounds are well-established, providing a solid foundation for further research and development.

Future investigations should focus on:

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of platycosides in human diseases.

-

Synergistic Effects: Exploring the synergistic interactions between different platycosides and with other therapeutic agents.

-

Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of these saponins.

-

Biosynthetic Engineering: Utilizing synthetic biology approaches to enhance the production of specific high-value platycosides in plant or microbial systems.

This technical guide provides a comprehensive overview to aid researchers in harnessing the full potential of these fascinating natural products.

References

-

Khan, F., et al. (2016). Killing cancer with platycodin D through multiple mechanisms. Journal of Cellular and Molecular Medicine, 20(3), 389-402. [Link]

-

Li, X., et al. (2023). The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus. Frontiers in Pharmacology, 14, 1168915. [Link]

- Zhao, L., et al. (2015). Platycodin D induces autophagy in non-small cell lung cancer cells through the PI3K/Akt/mTOR and JNK/p38 MAPK signaling pathways. Oncology Reports, 34(3), 1137-1144.

-

Chen, W., et al. (2022). Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound. Frontiers in Oncology, 12, 1047303. [Link]

-

Zhang, L., Liu, Z. J., & Tian, J. K. (2007). Cytotoxic triterpenoid saponins from the roots of Platycodon grandiflorum. Molecules, 12(4), 832-841. [Link]

-

Li, Y., et al. (2024). Protective effects and regulatory mechanisms of Platycodin D against LPS-Induced inflammatory injury in BEAS-2B cells. Journal of Inflammation Research, 17, 4391-4408. [Link]

- Khan, F., et al. (2016). Investigation of the Inhibitory Effect of Platycodin D in Human Transitional Cell Carcinoma Cell Line 5637. Folia Biologica, 62(4), 247-255.

-

Li, X., et al. (2023). The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus. Frontiers in Pharmacology, 14, 1168915. [Link]

-

Wang, C., et al. (2020). Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway. Frontiers in Pharmacology, 11, 580. [Link]

-

ResearchGate. (2023). Possible mechanisms of PLD in anti-inflammatory action. [Link]

-

Wang, Y., et al. (2018). [Preparation of triterpene saponins from Platycodon grandiflorum by two-dimensional hydrophilic interaction liquid chromatography-reversed phase liquid chromatography]. Se Pu, 36(11), 1133-1138. [Link]

-

Kim, M. J., et al. (2022). Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS. Molecules, 27(3), 975. [Link]

-

Zhang, Y., et al. (2024). Efficient enrichment and characterization of triterpenoid saponins from Platycodon grandiflorus roots. Journal of Chromatography A, 1729, 465332. [Link]

-

Chromatography Today. (2024). Enriching and Characterizing Triterpenoid Saponins from Platycodon grandiflorus Roots. [Link]

-

Lee, K. J., et al. (2014). Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits. Preventive Nutrition and Food Science, 19(2), 59-68. [Link]

-

ResearchGate. (2009). Studies on the expectorant, antitussive and antiasthmatic properties of asterosaponin extracted from Luidia quinaria. [Link]

-

Giner-Larza, E. M., et al. (2011). In vitro Effects of Selected Saponins on the Production and Release of Lysozyme Activity of Human Monocytic and Epithelial Cell Lines. Zeitschrift für Naturforschung C, 66(3-4), 163-170. [Link]

- Kim, D. H., et al. (2002). Quantitative Analysis of Platycodin D from Platycodon grandiflorum by HPLC-ELSD. Korean Journal of Pharmacognosy, 33(4), 345-348.

-

ResearchGate. (2011). HPLC-ELSD analysis of 18 platycosides from balloon flower roots (Platycodi Radix) sourced from various regions in Korea and geographical clustering of the cultivation areas. [Link]

-

Kim, K. H., et al. (2015). Expectorant and Antitussive Effect of Hedera helix and Rhizoma coptidis Extracts Mixture. Journal of Experimental & Biomedical Sciences, 21(3), 209-214. [Link]

-

ResearchGate. (2019). HPLC‐UV/ELSD chromatograms of saponins in balloon flower sprouts. (1), Deapi‐platycoside E. [Link]

-

ResearchGate. (2023). In-vitro Evaluation of the Pharmacological Potential of Saponins Derived from Sapindus mukorossi and Asparagus racemosus. [Link]

-

Manjula, M., et al. (2014). In-Vitro Activity of Saponins of Bauhinia Purpurea, Madhuca Longifolia, Celastrus Paniculatus and Semecarpus Anacardium on Selected Oral Pathogens. Journal of Clinical and Diagnostic Research, 8(11), ZC10-ZC13. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 10. Protective effects and regulatory mechanisms of Platycodin D against LPS-Induced inflammatory injury in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fb.cuni.cz [fb.cuni.cz]

- 12. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 13. Expectorant and Antitussive Effect of Hedera helix and Rhizoma coptidis Extracts Mixture - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Potent Saponin from Platycodon grandiflorum

An In-Depth Technical Guide to Platyconic Acid A: Structure, Properties, and Therapeutic Mechanisms

This compound is a prominent oleanane-type triterpenoid saponin isolated from the roots of Platycodon grandiflorum (Jacq.) A.DC., commonly known as the balloon flower.[1][2] This plant has a rich history in traditional Northeast Asian medicine, where it has been utilized for centuries to treat a variety of conditions, including bronchitis, asthma, hyperlipidemia, and inflammatory diseases.[3][4] Modern phytochemical investigations have identified triterpenoid saponins as the primary bioactive constituents responsible for these therapeutic effects.[3][5]

This compound, as a genuine saponin, has garnered significant scientific interest for its diverse and potent pharmacological activities.[2][4][6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. We will explore detailed experimental methodologies for its isolation and analysis, providing a foundational understanding for future research and therapeutic development.

Chemical Structure and Physicochemical Properties

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical evidence.[2][4][6][7][8]

The molecule consists of a pentacyclic triterpenoid aglycone, platycogenic acid A (2,3,16,23-tetrahydroxyolean-12-ene-24,28-dioic acid), linked to complex oligosaccharide chains at two positions.[4][9] Specifically, the structure is identified as platycogenic acid A 3-O-[β-D-glucopyranoside]-28-O-[β-D-apiofuranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl] ester.[4] The presence of both ester and ether linkages for the sugar moieties classifies it as a bidesmosidic saponin, a structural feature crucial to its biological activity and chemical properties.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for analytical and experimental design.

| Property | Value | Source |

| Molecular Formula | C₅₇H₉₀O₂₉ | [4] |

| Molecular Weight | 1223.3 g/mol | [4] |

| Appearance | Amorphous Powder | [8] |

| General Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine | [10] |

| Aglycone | Platycogenic acid A | [4] |

| Compound Type | Oleanane-type Triterpenoid Saponin | [3][11] |

Biological Activities and Therapeutic Potential

This compound exhibits a remarkable spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development in several key areas.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown it can suppress the production of key inflammatory mediators, including nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] The underlying mechanism involves the inhibition of NF-κB activation, a central regulator of the inflammatory response.[12] By modulating this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes, thereby mitigating the inflammatory cascade.[12][13]

Anti-diabetic and Metabolic Regulation

One of the most well-documented activities of this compound is its ability to improve glucose homeostasis.[14] Research has shown it enhances insulin sensitivity both in vitro and in vivo.[14] It effectively increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes and improves glucose tolerance in diabetic mouse models.[14] This anti-diabetic action is attributed, at least in part, to its function as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator.[11][14] Activation of PPAR-γ enhances the expression of adiponectin and improves insulin signaling in both the liver and adipose tissues.[14]

Anti-fibrotic Effects in Liver Disease

This compound has shown potent anti-fibrotic activity, particularly in the context of liver fibrosis. It inhibits the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen deposition during liver injury.[15][16] The mechanism involves the suppression of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[15][17] this compound blocks the phosphorylation of Smad2/3, key downstream effectors of TGF-β1, while restoring the expression of the inhibitory Smad7 and the aforementioned PPAR-γ, ultimately preventing the expression of fibrotic markers like α-SMA and collagen.[15][16]

Mechanisms of Action: Signaling Pathway Analysis

A deeper understanding of the therapeutic potential of this compound requires a detailed examination of the molecular pathways it modulates.

Inhibition of the NF-κB Inflammatory Pathway

This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits this process, preventing NF-κB activation and suppressing inflammation.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The structure of platycogenic acids A, B, and C, further triterpenoid constituents of Platycodon grandiflorum A. De candolle - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. 3''-O-acetyl-platyconic acid A (Platyconic acid B) | CAS:1256935-28-0 | Manufacturer ChemFaces [chemfaces.com]

- 11. benchchem.com [benchchem.com]

- 12. Saponins, especially this compound, from Platycodon grandiflorum reduce airway inflammation in ovalbumin-induced mice and PMA-exposed A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPAR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-Induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] this compound, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-Induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway | Semantic Scholar [semanticscholar.org]

biosynthesis pathway of Platyconic acid A in plants.

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Platyconic Acid A in Platycodon grandiflorus

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an oleanane-type triterpenoid saponin from the roots of Platycodon grandiflorum, exhibits a range of promising pharmacological activities. Despite its therapeutic potential, the precise biosynthetic pathway responsible for its creation in plants is not fully elucidated. This technical guide synthesizes current transcriptomic, genomic, and biochemical data to propose a comprehensive, multi-stage putative pathway for this compound biosynthesis. We begin with the universal triterpenoid precursors and delineate the sequential enzymatic modifications—cyclization, oxidation, and glycosylation—that likely lead to the final molecule. This document provides a foundational framework for researchers, detailing the key enzyme families involved, including β-amyrin synthase (bAS), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). Furthermore, we offer detailed, field-proven experimental protocols for pathway elucidation and functional gene characterization, aiming to accelerate research and enable metabolic engineering efforts for this valuable natural product.

Introduction to Triterpenoid Saponin Biosynthesis in Platycodon grandiflorus

Platycodon grandiflorum (the bellflower) is a medicinal plant whose roots, known as Platycodi Radix, are rich in a class of secondary metabolites called triterpenoid saponins, or platycosides.[1][2] These compounds are the primary source of the plant's diverse pharmacological effects, which include anti-inflammatory, anti-cancer, and immune-enhancing properties.[1] this compound is one such saponin, characterized by a pentacyclic triterpenoid aglycone (the sapogenin) decorated with complex sugar chains.[3][4][5]

The biosynthesis of all triterpenoid saponins originates from the mevalonic acid (MVA) pathway, which produces the universal five-carbon isoprenoid precursors.[1][2][6] These precursors are assembled into a 30-carbon chain, 2,3-oxidosqualene, which is the linear substrate for a remarkable cyclization reaction that generates the foundational triterpenoid skeleton.[1][2] From this point, a series of "tailoring" enzymes, primarily cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), introduce functional groups and sugar moieties, creating the vast structural diversity of saponins observed in nature.[7] This guide will dissect this process with a specific focus on the putative steps leading to this compound.

Part 1: The Universal Triterpenoid Precursor Pathway

The journey to this compound begins with the MVA pathway, a conserved route in the plant cytoplasm for producing isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The key steps are outlined below.

-

From Acetyl-CoA to MVA: The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate (MVA) by HMG-CoA reductase (HMGR), a critical rate-limiting step.

-

Formation of Isoprenoid Units: MVA is then phosphorylated twice and decarboxylated to yield IPP.

-

Assembly of Farnesyl Pyrophosphate (FPP): IPP isomerase (IPPI) converts IPP to DMAPP. These C5 units are sequentially condensed to form the C15 molecule farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to produce the C30 hydrocarbon, squalene.

-

Epoxidation: Squalene epoxidase (SE) then introduces an epoxide ring, forming 2,3-oxidosqualene, the final linear precursor for triterpenoid cyclization.[1][2][8]

Caption: The Mevalonate (MVA) pathway for 2,3-oxidosqualene synthesis.

Part 2: Formation of the Oleanane Skeleton

The first committed step in the biosynthesis of this compound and other oleanane-type saponins is the cyclization of 2,3-oxidosqualene. This complex intramolecular cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).

-

β-Amyrin Synthase (bAS): In P. grandiflorum, the key OSC is β-amyrin synthase (bAS). This enzyme folds the linear 2,3-oxidosqualene into a specific chair-chair-chair conformation, initiating a cascade of cation-pi cyclizations that results in the formation of the pentacyclic oleanane skeleton, β-amyrin.[1][2] Genomic analysis has revealed an expansion of bAS genes in P. grandiflorum, suggesting their crucial role in the high-level production of platycosides.[7]

Part 3: The Putative Pathway to this compound Aglycone

Following the formation of β-amyrin, the triterpenoid core undergoes a series of extensive oxidative modifications. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), which are responsible for creating the functional diversity of the final saponins.[1][7] The aglycone of this compound requires multiple, sequential oxidations.

-

C-28 Oxidation: The first critical modification is the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid. This conversion is catalyzed by a CYP450 from the CYP716 family, a well-characterized step in the biosynthesis of many oleanane-type saponins.[7] This produces the key intermediate, oleanolic acid.

-

Further Hydroxylations: To arrive at the this compound aglycone, additional hydroxylations are required at positions C-2, C-16, and C-23. While the specific enzymes for each step in P. grandiflorum have not been definitively characterized, transcriptomic studies have identified numerous candidate CYP450 genes.[1][2] It is hypothesized that a series of distinct CYP450s catalyze these regioselective hydroxylations. The sequence of these events can vary, but a plausible route involves the sequential modification of the oleanolic acid core.

Part 4: Glycosylation - The Final Assembly of this compound

The final stage of biosynthesis is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated UDP-sugar donor to the sapogenin.[9][10][11][12] Glycosylation is critical for the solubility, stability, and biological activity of the final saponin.

This compound has a complex sugar chain attached at the C-28 carboxyl group. The assembly of this chain is likely a stepwise process involving multiple, specific UGTs. Transcriptome analysis of P. grandiflorum has revealed a large number of candidate UGT genes, some of which are likely involved in platycoside biosynthesis.[1][2][10] The precise sequence of sugar additions and the specific UGTs responsible for forming this compound remain an active area of research.

Caption: Putative biosynthetic pathway of this compound from 2,3-oxidosqualene.

Part 5: Elucidating the Pathway - Experimental Methodologies

Validating the proposed pathway requires a multi-faceted approach combining transcriptomics, molecular biology, and analytical chemistry. Below are core protocols for identifying and characterizing the enzymes involved.

Protocol 1: Candidate Gene Identification via Transcriptome Analysis

Objective: To identify candidate bAS, CYP450, and UGT genes by comparing the transcriptomes of tissues with high and low platycoside accumulation.

Methodology:

-

Plant Material: Collect different tissues from P. grandiflorum (e.g., roots, leaves, stems, flowers), as gene expression is often tissue-specific.[1][2]

-

RNA Extraction & Sequencing: Extract total RNA from each tissue. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform like Illumina.

-

De Novo Assembly & Annotation: Assemble the sequencing reads into unigenes. Annotate these unigenes by comparing them against public databases (e.g., Nr, Swiss-Prot, KEGG) to identify sequences homologous to known triterpenoid biosynthesis enzymes.[1]

-

Differential Expression Analysis: Compare the expression levels (e.g., FPKM values) of annotated genes across the different tissues. Genes that are highly expressed in saponin-rich tissues (like roots) are strong candidates for involvement in the pathway.

-

Phylogenetic Analysis: Construct phylogenetic trees for the identified CYP450 and UGT families to classify them and compare them to functionally characterized enzymes from other species.[1][2] This helps prioritize candidates for functional validation.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic activity of candidate genes identified from transcriptome analysis. Heterologous expression in a microbial host is a common and effective strategy.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a CYP450) from P. grandiflorum cDNA and clone it into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is essential for activity.

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast).

-

In Vivo/In Vitro Assay:

-

For a CYP450: Culture the engineered yeast strain and feed it with the putative substrate (e.g., β-amyrin or oleanolic acid).

-

For a UGT: Prepare microsomal fractions or purified enzyme from the yeast culture. Perform an in vitro reaction containing the enzyme, the putative aglycone substrate, and the appropriate UDP-sugar (e.g., UDP-glucose).

-

-

Metabolite Extraction: After incubation, extract the metabolites from the yeast culture medium or the in vitro reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Product Identification: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the retention time and mass spectrum of the product with an authentic standard of the expected product (e.g., oleanolic acid or a glycosylated intermediate). This provides definitive evidence of enzyme function.

Caption: Experimental workflow for gene identification and functional validation.

Part 6: Quantitative Data on Platycosides

While kinetic data for the specific enzymes in the this compound pathway are not yet available, studies have quantified the concentrations of major platycosides in P. grandiflorum, providing valuable context for understanding metabolite accumulation.

| Compound | Plant Tissue/Condition | Concentration (µg/g DW) | Reference |

| Platycodin D | Roots (Blue Flower) | 73.1 ± 5.2 | [13] |

| Platycoside E | Leaves | Higher than other parts | [14] |

| Platycodin D | Callus | Higher than leaves | [15] |

| Platycoside E | Callus | Lower than leaves | [15] |

| DW: Dry Weight. Data illustrates the differential accumulation of key saponins across tissues. |

Conclusion and Future Directions

The biosynthesis of this compound in Platycodon grandiflorum is a complex, multi-gene pathway rooted in the conserved MVA pathway and elaborated by specialized enzyme families. This guide has synthesized the available evidence to propose a putative pathway involving the cyclization of 2,3-oxidosqualene by β-amyrin synthase, followed by a series of specific oxidative and glycosylation modifications catalyzed by CYP450s and UGTs, respectively.

While the overarching framework is clear, the definitive validation of each step requires further research. The primary challenges and future research directions include:

-

Functional Characterization: The precise function and substrate specificity of the numerous candidate CYP450 and UGT genes identified in P. grandiflorum must be experimentally determined.

-

Sequence of Reactions: The exact order of the hydroxylation and glycosylation steps needs to be unraveled.

-

Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated (e.g., by transcription factors or in response to environmental stimuli) will be crucial for any metabolic engineering efforts.

The complete elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable biotechnological production of this compound and other valuable platycosides for therapeutic applications.

References

-

Ma, C., Gao, Z., Zhang, J., Zhang, W., Shao, J., Hai, M., Chen, J., Yang, S., & Zhang, G. (2016). Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis. Frontiers in Plant Science, 7, 676. [Link]

-

Ma, C., Gao, Z., Zhang, J., Zhang, W., Shao, J., Hai, M., Chen, J., Yang, S., & Zhang, G. (2016). Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis. National Center for Biotechnology Information. [Link]

-

Ma, C., et al. (2016). Putative pathway for triterpenoid saponin biosynthesis in Platycodon grandiflorum. ResearchGate. [Link]

-

Wang, L., et al. (2018). A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis. ResearchGate. [Link]

-

Kim, K., Lee, S., Kim, J. H., et al. (2020). Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus, a medicinal plant. Horticulture Research, 7, 98. [Link]

-

Li, M., et al. (2021). Comparative Transcriptomic Analysis on White and Blue Flowers of Platycodon grandiflorus to Elucidate Genes Involved in the Bio. Plant Science Today. [Link]

-

Su, H., et al. (2022). Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus. National Center for Biotechnology Information. [Link]

-

Yu, X., et al. (2024). Genome-wide analysis of UDP- glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus. AccessON. [Link]

-

Yu, X., et al. (2024). Genome-wide analysis of UDP- glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus. Semantic Scholar. [Link]

-

Kim, M. J., et al. (2021). Improved Bioactivity of 3-O-β-D-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus. Journal of Microbiology and Biotechnology, 31(6), 859-867. [Link]

-

Yu, X., et al. (2024). Genome-wide analysis of UDP- glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus. AccessON. [Link]

-

Cui, J., et al. (2023). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. PubMed Central. [Link]

-

Shrestha, A., et al. (2019). Triterpenoid-biosynthetic UDP-glycosyltransferases from plants. PubMed. [Link]

-

Lee, G., et al. (2019). This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway. PubMed. [Link]

-

Choi, Y. H., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. ResearchGate. [Link]

-

Choi, Y. H., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. MDPI. [Link]

-

Choi, Y. H., et al. (2008). This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum. PubMed. [Link]

-

Choi, Y. H., et al. (2008). This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum. Semantic Scholar. [Link]

-

Peck, S. C., et al. (2011). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PubMed Central. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. National Center for Biotechnology Information. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed. [Link]

Sources

- 1. Frontiers | Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis [frontiersin.org]

- 2. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum [mdpi.com]

- 5. This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Platyconic Acid A: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth exploration of Platyconic acid A, a prominent triterpenoid saponin derived from the roots of Platycodon grandiflorum. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its chemical properties, biological activities, and underlying mechanisms of action. We will delve into detailed experimental protocols and visualize key signaling pathways to facilitate a deeper understanding of this promising natural compound.

Introduction to this compound: A Bioactive Saponin

This compound is a naturally occurring oleanane-type triterpenoid saponin isolated from the roots of Platycodon grandiflorum (Jacq.) A.DC., a perennial flowering plant with a long history in traditional Northeast Asian medicine.[1][2] The roots of this plant, known as Platycodi Radix, are used in remedies for a variety of ailments, including bronchitis, asthma, and inflammatory diseases.[1][2] The therapeutic potential of Platycodon grandiflorum is largely attributed to its rich content of triterpenoid saponins, with this compound being a key bioactive constituent.[1][3][4][5]

Chemically, this compound possesses a complex structure characterized by a pentacyclic triterpene aglycone core with multiple sugar moieties attached.[6][7] This intricate structure, featuring numerous hydroxyl groups and a carboxylic acid function, provides multiple sites for chemical modification, making it an attractive scaffold for the semi-synthesis of novel therapeutic derivatives.[6]

Isolation and Characterization of this compound

The journey from the plant source to a purified compound for biological investigation is a critical process in natural product research. The isolation of this compound from Platycodon grandiflorum roots involves a multi-step procedure designed to efficiently extract and purify the saponin.

Generalized Experimental Workflow for Isolation

The following workflow outlines a standard procedure for the isolation of this compound. The rationale behind each step is to progressively enrich the target compound while removing other classes of phytochemicals.

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Methodology:

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are subjected to exhaustive extraction with methanol (MeOH).[7] Methanol is a polar solvent effective at extracting a broad range of phytochemicals, including saponins.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned against n-butanol (n-BuOH).[8] This step is crucial as the highly polar saponins preferentially partition into the n-butanol layer, separating them from more polar compounds like sugars and some flavonoids that remain in the aqueous layer.

-

Chromatographic Purification: The n-butanol fraction, now enriched with crude saponins, is subjected to a series of chromatographic techniques.[7][8]

-

Column Chromatography: Initial purification is often achieved using silica gel or reversed-phase (ODS) column chromatography. Elution with a gradient of solvents (e.g., chloroform-methanol-water or methanol-water) separates the saponins based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC.[7] This high-resolution technique allows for the isolation of the compound to a high degree of purity.

-

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5]

Key Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of pharmacological activities, positioning it as a molecule of significant therapeutic interest. The following sections detail its primary biological effects and the signaling pathways it modulates.

Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties.[9] A key mechanism is its ability to suppress the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, this compound and its derivatives inhibit the production of nitric oxide (NO).[10]

Furthermore, in a mouse model of ovalbumin-induced airway inflammation, saponins from Platycodon grandiflorum, with this compound as a major active component, were shown to reduce the number of leukocytes, IgE levels, and the secretion of Th1/Th2 cytokines in bronchoalveolar lavage fluid.[9] This study also revealed that this compound suppresses the expression of MUC5AC, a key gene in mucus production, by inhibiting the activation of NF-κB via the Akt signaling pathway.[9]

Caption: this compound's inhibition of the Akt/NF-κB pathway.

Anti-Fibrotic Activity in Hepatic Stellate Cells

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins. This compound has been shown to suppress the activation of hepatic stellate cells (HSCs), which are key players in liver fibrosis.[11][12] The mechanism of action involves the modulation of both SMAD-dependent and SMAD-independent signaling pathways.[11][12]

Specifically, this compound inhibits the transforming growth factor-beta 1 (TGF-β1)-induced phosphorylation of Smad2/3 and restores the expression of the inhibitory Smad7.[11] It also activates the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[11][12] Concurrently, it represses the TGF-β1-induced phosphorylation of Akt and MAPKs, which are part of the SMAD-independent pathway.[12] This dual action effectively antagonizes the activation of HSCs and reduces the expression of α-smooth muscle actin (α-SMA) and collagen I.[11][12]

Caption: Anti-fibrotic mechanism of this compound in HSCs.

Metabolic Regulation and Anti-Diabetic Potential

This compound has emerged as a promising agent for the management of metabolic disorders, particularly type 2 diabetes.[6] It has been shown to improve glucose homeostasis by enhancing insulin sensitivity.[13] In 3T3-L1 adipocytes, this compound effectively increases insulin-stimulated glucose uptake, partly by acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator.[13]

In vivo studies using diabetic mice have demonstrated that oral administration of this compound improves glucose tolerance and insulin sensitivity.[13] This is associated with enhanced hepatic insulin signaling, increased glycogen accumulation, and decreased triacylglycerol storage in the liver.[13] Additionally, it potentiates the expression of adiponectin and PPAR-γ in adipose tissue, leading to improved insulin signaling and increased GLUT4 translocation to the cell membrane.[13]

Anticancer and Neuroprotective Potential

While research is ongoing, preliminary evidence suggests that this compound and related saponins from Platycodon grandiflorum possess anticancer and neuroprotective properties. Derivatives of Platyconic acid have shown cytotoxic activity against various human tumor cell lines in vitro.[14] Other saponins from the same plant, such as Platycodin D, have been extensively studied for their anti-cancer effects, which include inducing apoptosis and cell cycle arrest.[15][16]

In the context of neuroprotection, saponins from Platycodon grandiflorum have shown protective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[17][18] Platycodin A, a closely related compound, exhibited significant neuroprotective activity in these studies.[17][18] The crude saponin extract has also been found to attenuate Aβ-induced neurotoxicity through antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways.[19]

Methodologies for Evaluating Biological Activity

To rigorously assess the therapeutic potential of this compound, a variety of in vitro and in vivo assays are employed. The following are detailed protocols for key experiments.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is designed to quantify the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[10]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A negative control group (no LPS, no compound) should also be included.

-

NO Measurement: After the incubation period, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Cell Viability Assay: Concurrently, perform an MTT assay on the remaining cells to assess cell viability and rule out the possibility that the observed reduction in NO is due to cytotoxicity.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

In Vivo Anti-Cancer Activity: Tumor Xenograft Model

To validate the in vivo anti-cancer efficacy of this compound, a preclinical tumor xenograft model is a standard approach.[14]

Experimental Protocol:

-

Animal Model: Use athymic nude mice (nu/nu), typically 6-8 weeks old. These mice lack a functional thymus and therefore do not reject human tumor xenografts.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A2780 ovarian carcinoma cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

-

Treatment Administration: Randomly assign the mice to different treatment groups: vehicle control, positive control (a known chemotherapy agent), and various doses of this compound. Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Efficacy and Toxicity Assessment:

-

Measure tumor volume and body weight of the mice throughout the study. Tumor growth inhibition is the primary endpoint.

-

Monitor for any signs of systemic toxicity.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker studies (e.g., apoptosis markers like cleaved caspase-3).

Conclusion and Future Directions

This compound stands out as a multifaceted natural product with significant therapeutic potential. Its well-documented anti-inflammatory, anti-fibrotic, and metabolic regulatory activities, underpinned by its modulation of key signaling pathways such as NF-κB, SMAD, and PPARγ, make it a compelling candidate for further drug development. The preliminary evidence for its anticancer and neuroprotective effects warrants more in-depth investigation.

Future research should focus on several key areas:

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The semi-synthesis and biological evaluation of this compound derivatives could lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties.[6]

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic effects.

-

Preclinical and Clinical Trials: Rigorous preclinical studies in various disease models are necessary to validate its efficacy and safety before progressing to clinical trials in humans.

References

- A Comprehensive Review of this compound Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- The Origin and Isolation of 2''-O-acetyl-platyconic acid A: A Technical Guide - Benchchem.

- This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-Induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway - NIH.

- Saponins, especially this compound, from Platycodon grandiflorum reduce airway inflammation in ovalbumin-induced mice and PMA-exposed A549 cells - PubMed.

- This compound, Platycodi Radix-Derived Saponin, Suppresses TGF-1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPAR Signaling Pathway - PubMed.

- In Vivo Anti-Cancer Activity of Platanic Acid: A Comparative Overview - Benchchem.

- Unveiling the Therapeutic Potential of 2''-O-acetyl-platyconic acid A: A Technical Overview - Benchchem.

- This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum - Semantic Scholar.

- This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum - OUCI.

- This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum - ResearchGate.

- This compound, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC - NIH.

- Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo - PubMed.

- This compound, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed.

- Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - Frontiers.

- Unveiling the anticancer potential of platycodin D - PMC - NIH.